4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
Significance of Pyrrol-2(5H)-one Derivatives in Heterocyclic Chemistry
Pyrrol-2(5H)-one derivatives, commonly known as pyrrolones, represent one of the most important classes of five-membered heterocyclic compounds in modern organic and medicinal chemistry. These compounds are characterized by their unique structural framework containing a lactam functionality within a five-membered ring system, which provides exceptional versatility for chemical modification and biological activity. The significance of pyrrolone derivatives in heterocyclic chemistry stems from their ability to serve as both synthetic intermediates and bioactive compounds with diverse pharmacological properties. Research has demonstrated that pyrrolones exhibit remarkable structural diversity through various substitution patterns, allowing for the development of compounds with tailored biological activities and improved pharmacokinetic properties.
The pyrrolone scaffold has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals. Studies have shown that these compounds can undergo various chemical transformations including nucleophilic substitutions, electrophilic additions, and cycloaddition reactions, making them valuable building blocks for complex molecule synthesis. The aromatic character of the pyrrolone ring system, while modest compared to benzene, provides sufficient stability for pharmaceutical applications while maintaining reactivity for further functionalization. This balance between stability and reactivity has made pyrrolone derivatives particularly attractive for drug discovery programs targeting diverse therapeutic areas.
Furthermore, the pyrrolone framework allows for the incorporation of multiple pharmacophoric elements through strategic substitution at various positions on the ring system. The nitrogen atom in the pyrrolone ring can accommodate various substituents, while the carbonyl group provides opportunities for hydrogen bonding interactions with biological targets. This structural flexibility has enabled researchers to develop pyrrolone derivatives with enhanced selectivity and potency for specific biological targets, contributing to their significance in contemporary heterocyclic chemistry.
Nomenclature and Classification of 3-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-ones
The systematic nomenclature of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with specific attention to the positioning of functional groups and stereochemical considerations. These compounds are classified as lactams derived from the pyrrolidin-2-one parent structure, with the hydroxy group at the 3-position providing additional functionality and potential for biological activity. The numbering system for pyrrolone derivatives begins at the nitrogen atom and proceeds around the ring, with the carbonyl carbon designated as position 2, establishing a consistent framework for describing substitution patterns.
The classification of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be organized based on several structural features including the nature of substituents at the nitrogen atom (position 1), the presence and type of substituents at position 4, and the stereochemistry at position 5. Compounds within this class can be further categorized as either racemic mixtures or enantiopure compounds, depending on the synthetic methodology employed and the presence of chiral centers. The hydroxy group at position 3 can exist in different tautomeric forms, influencing both the chemical reactivity and biological activity of these compounds.
Substitution patterns at various positions on the pyrrolone ring system have led to the development of numerous subclasses with distinct properties. Position 1 substitution commonly involves alkyl chains, aryl groups, or heterocyclic moieties, while position 4 typically features carbonyl-containing substituents such as benzoyl groups. Position 5 substitution often includes aromatic or aliphatic groups that can significantly influence the compound's biological activity and pharmacokinetic properties. This systematic approach to classification has facilitated structure-activity relationship studies and aided in the rational design of new pyrrolone derivatives with improved therapeutic potential.
Historical Development of Polysubstituted Pyrrolones
The historical development of polysubstituted pyrrolones can be traced back to early investigations into heterocyclic chemistry in the mid-20th century, when researchers first recognized the potential of these compounds as bioactive scaffolds. Initial synthetic approaches focused on simple pyrrolone structures, but advances in organic synthesis have enabled the preparation of increasingly complex polysubstituted derivatives with enhanced biological activities. The development of one-pot three-component condensation reactions has been particularly significant, allowing for the efficient synthesis of racemic pyrrolones from commercially available starting materials including substituted aldehydes, anilines, and ethyl 2,4-dioxo-butanoates.
The evolution of synthetic methodologies for pyrrolone preparation has been marked by several key milestones, including the development of metal-catalyzed cyclization reactions and the use of novel condensation procedures. Copper acetate-catalyzed annulation reactions have emerged as particularly valuable synthetic tools, enabling the regioselective synthesis of polysubstituted pyrroles and pyrrolones under aerobic conditions. These synthetic advances have facilitated the preparation of diverse pyrrolone libraries for biological screening and structure-activity relationship studies, accelerating the discovery of compounds with therapeutic potential.
Recent developments in pyrrolone chemistry have focused on the synthesis of compounds with specific substitution patterns designed to enhance biological activity and selectivity. The preparation of compounds such as 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one represents the culmination of decades of synthetic methodology development and structure-activity relationship studies. These advances have been supported by improvements in analytical techniques and computational chemistry tools that enable the rational design of new pyrrolone derivatives with predicted biological activities.
Medicinal Significance of Pyrrolone Scaffolds
The medicinal significance of pyrrolone scaffolds is evident from their presence in numerous pharmaceutically active compounds and their demonstrated biological activities across multiple therapeutic areas. Research has shown that pyrrolone derivatives exhibit a broad spectrum of biological activities including anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and analgesic properties. These diverse activities have made pyrrolone scaffolds attractive targets for drug discovery programs seeking to develop new therapeutic agents for various diseases and medical conditions.
Studies investigating the structure-activity relationships of pyrrolone derivatives have revealed several key structural features that contribute to their biological activities. The presence of aromatic substituents at various positions on the pyrrolone ring has been shown to enhance antimicrobial activity, while specific substitution patterns can confer selectivity for different biological targets. The incorporation of dimethylamino groups, as seen in compounds like this compound, has been associated with improved pharmacokinetic properties and enhanced biological activity through interactions with cellular targets.
The development of pyrrolone derivatives as antimalarial agents has demonstrated the potential of these scaffolds in addressing global health challenges. Research has identified pyrrolone compounds with potent activity against Plasmodium falciparum, showing efficacy in animal models and good selectivity compared to mammalian cell lines. These findings have highlighted the importance of pyrrolone scaffolds in the development of new antimalarial drugs, particularly in addressing the growing problem of drug resistance in malaria parasites.
The mechanism of action studies for pyrrolone derivatives have revealed their ability to interact with various biological targets through multiple pathways. The compound this compound likely exerts its biological effects through interactions with enzymes or receptors, facilitated by its complex structural features that allow for hydrogen bonding and hydrophobic interactions. The presence of the pyridine ring and dimethylamino group provides additional binding sites that can enhance selectivity and potency for specific biological targets.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)13-8-14-24-18(16-11-6-7-12-22-16)17(20(26)21(24)27)19(25)15-9-4-3-5-10-15/h3-7,9-12,18,25H,8,13-14H2,1-2H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYBEQHRKJXKT-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolidine-2,3-dione class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and as an anti-HIV agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolidine core.
- A benzoyl moiety that enhances lipophilicity.
- A dimethylamino group that may influence its pharmacokinetic properties.
- A hydroxy group which is crucial for biological activity.
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of pyrrolidine-2,3-diones, including our compound, exhibit inhibitory effects on specific bacterial proteins such as Penicillin-Binding Protein 3 (PBP3). The inhibition is primarily due to hydrophobic interactions and hydrogen bonding facilitated by the hydroxyl group at position 3 .
2. Anti-HIV Activity
Analogues of the compound have shown significant anti-HIV activity. For instance, compounds similar to 4-benzoyl derivatives have been reported to inhibit HIV-1 reverse transcriptase with IC50 values in the nanomolar range. These compounds were effective against various mutant strains of HIV, indicating a robust mechanism against viral resistance .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Hydroxyl Group : Essential for binding to target proteins .
- Benzoyl Substitution : Enhances interaction with hydrophobic pockets in target enzymes .
- Dimethylamino Group : Modifies solubility and may affect cellular uptake .
Table 1 summarizes key SAR findings from recent studies:
| Compound Variant | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| Parent Compound | 14 | PBP3 | Baseline activity |
| Benzyl Substituted | 8 | PBP3 | Increased binding affinity |
| Hydroxyl Variant | 3 | PBP3 | Essential for enzymatic inhibition |
| Dimethylamine Variant | <1 | HIV RT | High potency against mutants |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Pseudomonas aeruginosa. The results demonstrated that the compound effectively reduced bacterial growth with an MIC value significantly lower than many conventional antibiotics. This suggests potential for development as a novel antimicrobial agent .
Case Study 2: Antiviral Efficacy
In vitro studies on HIV-infected cell lines showed that the compound inhibited viral replication with an IC50 value below 1 µM. This was particularly notable against resistant strains, highlighting its potential as a therapeutic agent in managing HIV infections .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a pyrrole framework exhibit significant anticancer properties. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one may enhance its binding affinity to cancer-related targets, potentially leading to novel therapeutic agents.
Antimicrobial Properties
Pyrrole derivatives are known for their antimicrobial activity. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a candidate for further exploration in the development of new antibiotics. Studies have shown that modifications to the pyrrole structure can enhance its antimicrobial efficacy against resistant strains of bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrole compounds is supported by their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Molecular docking studies suggest that this compound may effectively bind to COX enzymes, offering a pathway for the development of anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have demonstrated that modifications at specific positions on the pyrrole ring can significantly affect the compound's potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 | Increased anticancer activity |
| Variation of the benzoyl group | Enhanced antimicrobial properties |
| Alteration of dimethylamino group | Improved anti-inflammatory effects |
Case Study: Anticancer Efficacy
In a study published in Pharmaceuticals, derivatives of pyrrolo[2,3-b]pyridine were synthesized and tested against several cancer cell lines. The results indicated that modifications similar to those found in this compound resulted in significant cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Case Study: Antimicrobial Activity
A recent investigation highlighted the synthesis of various pyrrole derivatives and their evaluation against Gram-positive bacteria. The findings suggested that compounds structurally related to this compound exhibited potent antibacterial activity, supporting further exploration in drug development .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Pharmacological Implications (Inferred from Structural Trends)
- Aminoalkyl Chain Variations: The 3-(dimethylamino)propyl group in the target compound may improve solubility and membrane permeability compared to shorter chains (e.g., 2-hydroxypropyl in Compound 19) .
- Aromatic Substituents : Pyridin-2-yl (target compound) and fluorophenyl (431932-93-3) substituents could facilitate π-π stacking or hydrogen bonding with biological targets, while bulkier groups (e.g., 4-propylphenyl in Compound 19) might sterically hinder binding .
Preparation Methods
Three-Component Reaction Framework
The pyrrol-2-one scaffold can be constructed using a three-component condensation of active methylene compounds, aldehydes, and amines. For this compound, glycine methyl ester serves as the active methylene component, benzaldehyde introduces the aromatic moiety, and a pyridine-containing chalcone derivative contributes the pyridin-2-yl group. The reaction proceeds in acetic acid or DMF with chlorotrimethylsilane (TMSCl) as a promoter, facilitating cyclization to form the 3-hydroxy-pyrrol-2-one core.
Key Reaction Conditions:
| Component | Role | Example Reagent |
|---|---|---|
| Active methylene compound | Nucleophile | Glycine methyl ester |
| Aldehyde | Electrophilic partner | Benzaldehyde |
| Amine | Nitrogen source | Pyridin-2-yl chalcone derivative |
| Solvent/Promoter | Reaction medium | DMF with TMSCl |
Yields for analogous reactions range from 52% to 81%, depending on the reactivity of the chalcone and the steric demands of the pyridine substituent.
Barton–Zard Reaction for Pyrrole Intermediate Formation
Nitrostilbene and Isocyanoacetate Condensation
The Barton–Zard reaction enables the construction of the pyrrole ring via the reaction of nitroalkenes (e.g., 4-methoxy-β-nitrostyrene) with methyl isocyanoacetate. For the target compound, a pyridin-2-yl-substituted nitrostilbene is synthesized through Suzuki coupling of p-methoxyphenylboronic acid with a pyridine halide, followed by nitroalkene formation.
Reaction Steps:
-
Nitrostilbene Synthesis :
The pyrrole-2-carboxylate intermediate is subsequently oxidized to the pyrrol-2-one using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Functionalization of the Pyrrol-2-one Core
Optimization Considerations:
Benzoylation at Position 4
The 4-benzoyl group is installed via Friedel–Crafts acylation or direct acylation using benzoyl chloride. Lewis acids such as AlCl₃ catalyze the electrophilic substitution, though regioselectivity must be controlled to favor position 4.
Acylation Protocol:
-
Protection of 3-Hydroxy Group : Temporary silylation (e.g., TBSCl) prevents unwanted side reactions.
-
Benzoylation :
3. Deprotection : Removal of the silyl group using TBAF (tetrabutylammonium fluoride).
Pyridin-2-yl Group Incorporation
Suzuki–Miyaura Coupling
A pyridin-2-yl boronic acid is coupled to a halogenated pyrrol-2-one intermediate using a palladium catalyst (e.g., Pd(PPh₃)₄). This method requires a bromine or iodine substituent at position 5 of the pyrrol-2-one.
Coupling Conditions:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80–100°C |
| Yield | 75–85% |
Integrated Synthetic Route
Combining the above methodologies, a representative synthesis proceeds as follows:
-
Pyrrol-2-one Core : Three-component condensation of glycine methyl ester, benzaldehyde, and pyridin-2-yl chalcone in DMF/TMSCl.
-
N-Alkylation : Reaction with 3-(dimethylamino)propyl bromide in DMF/K₂CO₃.
-
Benzoylation : Friedel–Crafts acylation at position 4 using AlCl₃.
-
Oxidation and Purification : DDQ oxidation (if needed) followed by column chromatography.
Yield Summary:
| Step | Yield Range |
|---|---|
| Three-component reaction | 52–63% |
| N-Alkylation | 70–81% |
| Benzoylation | 65–72% |
| Overall Yield | 9.8–37.5% |
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
